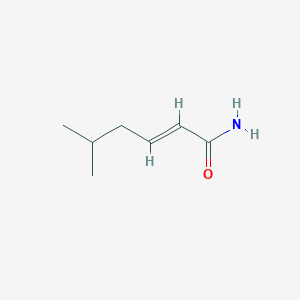
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide is a compound that has garnered interest in various fields of scientific research. This compound features a nicotinamide core substituted with a 4-fluorophenoxy group and a thiophen-2-yl ethyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide typically involves multi-step organic synthesis. One common route includes:
Nicotinamide Derivatization:
Thiophen-2-yl Ethyl Group Addition: The thiophen-2-yl ethyl group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Methoxyphenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Contains a methoxy group instead of fluorine.
2-(4-Bromophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This can enhance its biological activity and make it a more attractive candidate for various applications.
Propiedades
Fórmula molecular |
C18H15FN2O2S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenoxy)-N-(1-thiophen-2-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O2S/c1-12(16-5-3-11-24-16)21-17(22)15-4-2-10-20-18(15)23-14-8-6-13(19)7-9-14/h2-12H,1H3,(H,21,22) |
Clave InChI |
LRQBXHMVEXEFBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CS1)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



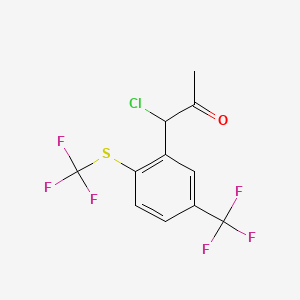
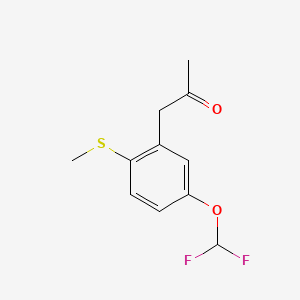
![3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-](/img/structure/B14054720.png)
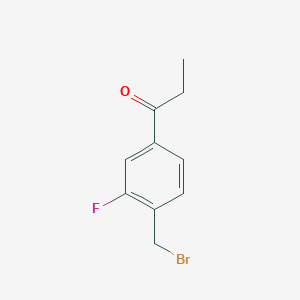
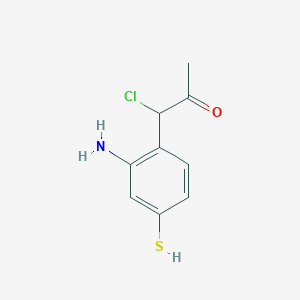

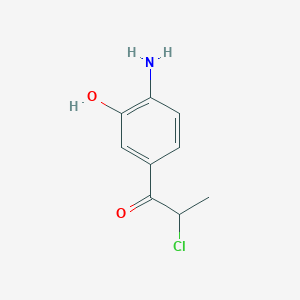
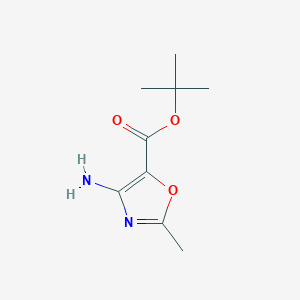

![2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)

![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)
